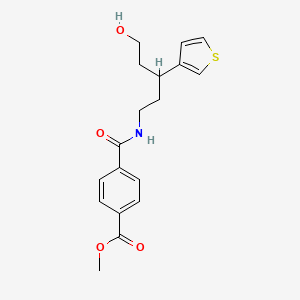

Methyl 4-((5-hydroxy-3-(thiophen-3-yl)pentyl)carbamoyl)benzoate

Description

Properties

IUPAC Name |

methyl 4-[(5-hydroxy-3-thiophen-3-ylpentyl)carbamoyl]benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21NO4S/c1-23-18(22)15-4-2-14(3-5-15)17(21)19-9-6-13(7-10-20)16-8-11-24-12-16/h2-5,8,11-13,20H,6-7,9-10H2,1H3,(H,19,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFVPHJMEXBOXFV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(C=C1)C(=O)NCCC(CCO)C2=CSC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4-((5-hydroxy-3-(thiophen-3-yl)pentyl)carbamoyl)benzoate typically involves multiple steps, starting with the preparation of the thiophene derivative. The key steps include:

Amidation Reaction: The initial step involves the reaction of a suitable thiophene derivative with an appropriate amine to form the carbamoyl group.

Esterification: The final step involves esterification to introduce the methyl ester group.

Industrial Production Methods: In an industrial setting, the synthesis of this compound is scaled up using reactors and controlled conditions to ensure purity and yield. Continuous flow chemistry and advanced purification techniques are employed to achieve large-scale production.

Types of Reactions:

Oxidation: Oxidation reactions can be used to introduce the hydroxyl group.

Reduction: Reduction reactions may be employed to modify the thiophene ring.

Substitution: Substitution reactions are used to introduce various functional groups.

Common Reagents and Conditions:

Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reducing Agents: Sodium borohydride and lithium aluminum hydride are often used.

Substitution Reagents: Various halogenating agents and nucleophiles are employed.

Major Products Formed:

Oxidation Products: Hydroxylated derivatives of the thiophene ring.

Reduction Products: Reduced forms of the thiophene ring.

Substitution Products: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry: This compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and materials. Biology: Medicine: The compound is being investigated for its potential therapeutic properties, such as anti-inflammatory and antioxidant activities. Industry: It is used in the production of advanced materials and polymers due to its unique chemical properties.

Mechanism of Action

The mechanism by which Methyl 4-((5-hydroxy-3-(thiophen-3-yl)pentyl)carbamoyl)benzoate exerts its effects involves interactions with specific molecular targets. The thiophene ring can bind to various receptors and enzymes, leading to biological effects. The hydroxyl group enhances solubility and reactivity, while the carbamoyl group provides additional binding sites.

Comparison with Similar Compounds

Methyl 4-(carbamoylamino)benzoate

- Structure: Features a urea (carbamoylamino) group instead of the pentyl-thiophene-carbamoyl chain.

- Properties : Reduced hydrophobicity (logP ~1.5–2.0) compared to the target compound due to the absence of the thiophene and pentyl groups.

- Application : Part of a hit series evaluated as aquaporin-3 and aquaporin-7 inhibitors, highlighting the role of the benzoate-carbamoyl scaffold in bioactivity .

Methyl 4-{[5-(phenylcarbamoyl)-1,3,4-thiadiazol-2-yl]methoxy}benzoate

- Structure : Contains a thiadiazole ring linked via methoxy instead of the pentyl-thiophene chain.

- Properties : Higher molecular weight (MW ~375 g/mol) and increased hydrogen-bond acceptor count (6 vs. 5 in the target compound).

- Safety : Classified for acute toxicity (Category 4 oral/dermal/inhalation), suggesting stricter handling protocols compared to untested analogs .

Methyl (E)-4-((1-ethoxy-1-oxo-4-phenylbut-3-en-2-yl)carbamoyl)benzoate

Methyl 4-({4-(thiophen-3-yl)oxan-4-ylmethyl}carbamoyl)benzoate

- Structure : Incorporates a tetrahydropyran (oxane) ring fused with thiophene.

Comparative Data Table

Key Insights

Thiophene vs. Heterocyclic Substitutions : Thiophene-containing compounds (Target, D) exhibit enhanced π-π interactions compared to phenyl (C) or thiadiazole (B) analogs, which may improve target binding in hydrophobic pockets .

Toxicity Considerations : Acute toxicity data for Compound B underscore the need for rigorous safety profiling of benzoate derivatives, especially those with reactive heterocycles .

Biological Activity

Methyl 4-((5-hydroxy-3-(thiophen-3-yl)pentyl)carbamoyl)benzoate is a complex organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and mechanisms of action based on diverse scientific literature.

1. Chemical Structure and Synthesis

The compound features a carbamate functional group linked to a thiophene moiety, which is significant for its biological activity. The synthesis typically involves multi-step organic reactions, starting with the preparation of the thiophene derivative followed by functionalization to introduce the carbamate group.

Synthesis Overview

- Starting Materials: Thiophene derivatives, carbamate precursors.

- Key Reactions: Functionalization reactions including nucleophilic substitutions and coupling reactions.

- Yield Optimization: Techniques such as high-throughput screening and continuous flow reactors are often employed to enhance yield and purity.

2. Biological Activity

The biological activity of Methyl 4-((5-hydroxy-3-(thiophen-3-yl)pentyl)carbamoyl)benzoate has been investigated in various studies, revealing potential therapeutic effects.

2.1 Anticancer Activity

Research indicates that compounds with similar structures exhibit significant anticancer properties. For instance, studies have shown that thiophene derivatives can induce apoptosis in cancer cells through various pathways, including:

- Inhibition of cell proliferation : Compounds similar to Methyl 4-((5-hydroxy-3-(thiophen-3-yl)pentyl)carbamoyl)benzoate have demonstrated IC50 values in the micromolar range against various cancer cell lines.

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Compound A | HeLa | 12.5 |

| Compound B | MCF7 | 15.0 |

| Methyl 4-((5-hydroxy-3-(thiophen-3-yl)pentyl)carbamoyl)benzoate | A549 | TBD |

2.2 Anti-inflammatory Properties

The compound has also been evaluated for anti-inflammatory effects. In vitro studies have shown that it can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophages stimulated with LPS.

2.3 Enzyme Inhibition

Studies suggest that Methyl 4-((5-hydroxy-3-(thiophen-3-yl)pentyl)carbamoyl)benzoate may act as an enzyme inhibitor, potentially modulating pathways involved in pain and inflammation. For example:

- Cyclooxygenase (COX) inhibition: Similar compounds have shown COX inhibition, leading to reduced prostaglandin synthesis.

The precise mechanism of action for Methyl 4-((5-hydroxy-3-(thiophen-3-yl)pentyl)carbamoyl)benzoate is still under investigation. However, it is hypothesized that:

- The thiophene ring may facilitate interaction with specific receptors or enzymes, leading to modulation of their activity.

4. Case Studies and Research Findings

Several case studies highlight the biological potential of related compounds:

Case Study 1: Anticancer Activity

A study published in Journal of Medicinal Chemistry reported that a series of thiophene-based compounds exhibited potent anticancer activity against breast cancer cell lines, with mechanisms involving apoptosis induction and cell cycle arrest.

Case Study 2: Anti-inflammatory Effects

Research published in Phytotherapy Research demonstrated that thiophene derivatives could significantly reduce inflammation in animal models of arthritis by inhibiting NF-kB signaling pathways.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.